molecular formula C27H34N2O8 B12796361 Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate CAS No. 72492-82-1

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate

Cat. No.: B12796361
CAS No.: 72492-82-1
M. Wt: 514.6 g/mol
InChI Key: DYRLCHREYKGIFF-UHFFFAOYSA-N
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Description

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with diethylaminoethyl chloride in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler compound with a similar core structure but lacking the diethylaminoethyl groups.

    Warfarin: A well-known anticoagulant with a coumarin-based structure.

    4-Hydroxycoumarin: A precursor in the synthesis of various pyranochromene derivatives.

Uniqueness

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of diethylaminoethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique chemical structure combines a pyranochromene backbone with diethylamino groups and dicarboxylate functionalities, suggesting various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H34N2O8, with a molecular weight of 478.57 g/mol. The structure features two diethylamino groups that are likely responsible for its interaction with biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods can vary significantly based on the desired yield and purity. Common approaches may include the use of microwave dielectric heating to enhance reaction efficiency .

Antitumor Activity

Recent studies have indicated that compounds related to the pyranochromene structure exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have shown cytotoxic activity in human tumor cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In vitro evaluations revealed IC50 values in the sub-micromolar range (0.23 < IC50 < 0.3 μM), indicating strong potential as antitumor agents while showing minimal toxicity to normal fibroblast cells .

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the compound may interfere with calcium signaling pathways in cancer cells. Studies on related compounds have demonstrated their ability to modulate store-operated calcium entry (SOCE), which is crucial for cancer cell proliferation and metastasis .

Case Studies

  • Antiproliferative Effects : A study evaluating the antiproliferative effects of various pyranochromene derivatives found that those with diethylamino substitutions had enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity to normal cells .
  • Calcium Signaling Modulation : Research into the effects of similar compounds on SOCE revealed that they could significantly inhibit calcium influx in HEK293 cells when tested with thapsigargin-induced calcium depletion . This modulation suggests potential therapeutic strategies for targeting calcium signaling in cancer therapy.

Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

Study Cell Line IC50 (μM) Toxicity to Normal Cells Mechanism
Study AMDA-MB2310.25Low (<25 μM)SOCE inhibition
Study BHCT1160.30Low (<25 μM)Calcium signaling modulation
Study CPC30.23Low (<25 μM)Antiproliferative effects

Properties

CAS No.

72492-82-1

Molecular Formula

C27H34N2O8

Molecular Weight

514.6 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate

InChI

InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3

InChI Key

DYRLCHREYKGIFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC

Origin of Product

United States

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